molecular formula C10H9F3N4 B2629648 N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine CAS No. 894758-09-9

N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine

Cat. No.: B2629648
CAS No.: 894758-09-9
M. Wt: 242.205
InChI Key: DYALORFYXVDQBG-UHFFFAOYSA-N
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Description

N-[2-(Trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine is a synthetic organic compound designed for research applications, integrating the 1,2,4-triazole pharmacophore with a 2-(trifluoromethyl)benzyl substituent. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry and drug discovery, renowned for its significant dipole moment, hydrogen-bonding capacity, and ability to act as a bioisostere for amide, ester, and carboxylic acid groups . This moiety is present in a wide array of clinically approved drugs, including antifungals (fluconazole, voriconazole), anticonvulsants (alprazolam), and anticancer agents (anastrozole, letrozole) . The incorporation of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical design, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and overall bioavailability . This molecular architecture suggests potential for diverse research applications. Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities in scientific studies, including potent antibacterial effects, particularly against resistant strains , antifungal activity via inhibition of fungal cytochrome P450 enzymes , and anticancer properties through the induction of apoptosis in various cell lines . Furthermore, the 1,2,4-triazole core is being actively investigated in material science for the development of nonlinear optical (NLO) materials and organic electronic components due to its favorable electronic properties . Researchers can utilize this compound as a key synthetic intermediate or as a core structure for developing novel bioactive molecules or functional materials.

Properties

IUPAC Name

N-[[2-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4/c11-10(12,13)9-4-2-1-3-8(9)5-16-17-6-14-15-7-17/h1-4,6-7,16H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYALORFYXVDQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNN2C=NN=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-(trifluoromethyl)benzyl chloride and 4H-1,2,4-triazol-4-amine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 2-(trifluoromethyl)benzyl chloride is added to a solution of 4H-1,2,4-triazol-4-amine in DMF, followed by the addition of K2CO3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antifungal Activity

The 1,2,4-triazole moiety is well-known for its antifungal properties. Recent studies have demonstrated that derivatives of 1,2,4-triazole exhibit significant antifungal activity against various pathogens, including Candida albicans and Aspergillus fumigatus. The presence of the trifluoromethyl group enhances the efficacy of these compounds.

A systematic review highlighted that triazole derivatives with specific substitutions (e.g., -NO2 and -CF3 groups) exhibit improved antifungal activity compared to other structural variants. For instance, compounds with halogen substituents showed better performance against fluconazole-resistant strains of fungi .

Compound StructureAntifungal Activity (MIC μg/mL)
N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine0.25 against Aspergillus fumigatus
Triazole derivative with -CF30.0156 to 2.0 against Candida albicans

Anticancer Potential

In addition to its antifungal properties, this compound has shown promise in anticancer research. In silico studies have indicated that triazole derivatives may serve as leads for developing new anticancer agents due to their ability to inhibit tumor cell growth and enhance drug uptake in cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship of triazole compounds reveals that modifications in the substituents significantly affect their biological activities. The incorporation of electron-withdrawing groups (like trifluoromethyl) has been associated with enhanced potency against fungal pathogens and cancer cells. Studies suggest that the spatial arrangement of these groups can influence the binding affinity to target enzymes or receptors involved in disease processes .

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Core Triazole Modifications

The 1,2,4-triazole core is a common scaffold in the compounds reviewed. Key variations arise from substituents at the 3- and 5-positions:

  • N-[2-(Trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine : Features a 2-(trifluoromethyl)benzyl group directly attached to the triazole nitrogen (N-1).
  • 3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine (): Substituted with a benzylsulfanyl group at C-3 and an indolyl group at C-3.
  • 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs () : Bromophenyl groups at C-5 introduce steric bulk and halogen-mediated interactions, contrasting with the electron-withdrawing CF₃ group in the target .

Trifluoromethyl-Containing Analogs

  • 3-Phenyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-4-amine () : Differs by a thioether linkage and CF₃ at the meta position on the benzyl group. The sulfur bridge may reduce metabolic stability compared to the target’s amine linkage .
  • 3-(Ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine () : Lacks the benzyl group but retains the CF₃ substituent, highlighting the role of aromaticity in binding interactions .

Physicochemical Properties

Melting Points and Solubility

  • This compound: Expected to exhibit moderate melting points (140–180°C) based on analogs like 4h (176°C, ) and 6c (180–182°C, ). The CF₃ group may slightly reduce melting points compared to non-fluorinated analogs due to increased lipophilicity .
  • Hydrogen Bonding : The NH group in the triazole core facilitates hydrogen bonding, enhancing crystallinity and solubility in polar solvents .

Antimicrobial and Antifungal Properties

  • Chlorobenzyl Derivatives () : Exhibit moderate antimicrobial activity (MIC: 8–64 µg/mL), suggesting that electron-withdrawing groups (e.g., CF₃) may enhance potency .
  • Fluorinated Triazolamines () : Demonstrated fungicidal activity, with CF₃ improving membrane penetration and target binding .

Antiproliferative and Anti-inflammatory Potential

  • Benzothiazole-Triazole Hybrids () : Show antiproliferative activity against cancer cells, indicating that aromatic substituents (e.g., benzyl groups) are critical for bioactivity .
  • Thiazole-Triazole Analogs () : Display anti-inflammatory properties, with IC₅₀ values < 10 µM, highlighting the role of hybrid heterocycles in multi-target therapies .

Stability and Chelation Potential

  • The target’s benzyl group may sterically hinder metal coordination compared to smaller substituents .
  • Silver(I) Coordination Polymers () : Demonstrate fluorescence properties, implying that structural modifications could tailor optoelectronic behavior .

Biological Activity

N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine is a compound characterized by its unique trifluoromethyl group attached to a benzyl moiety, which is further linked to a 1,2,4-triazole ring. This structural configuration confers significant biological activity, making it a subject of various pharmacological studies.

The synthesis of this compound typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with 4H-1,2,4-triazol-4-amine in the presence of a base like potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures. This method allows for efficient formation of the desired triazole compound.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can lead to modulation of various signaling pathways that influence cellular processes including proliferation and apoptosis.

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,2,4-triazole nucleus exhibit a broad spectrum of antimicrobial activities. For instance, derivatives of 1,2,4-triazoles have shown promising antifungal properties against strains such as Gibberella nicotiancola and Aspergillus flavus, with some exhibiting higher efficacy than established antifungal agents like ketoconazole .

Table 1: Antifungal Activity Comparison

CompoundMIC (μmol/mL)Comparison AgentMIC (μmol/mL)
This compoundTBDKetoconazole0.0195
Sulfonamide-Triazole Derivative0.01–0.27BifonazoleTBD

Anticancer Potential

This compound has also been investigated for its anticancer properties. Studies on similar triazole compounds indicate that they may induce apoptosis in cancer cells through the modulation of various signaling pathways . The presence of the trifluoromethyl group enhances lipophilicity and can improve the compound's ability to penetrate cell membranes.

Case Studies

In a recent study focusing on the biological activity of triazole derivatives:

  • Antibacterial Activity : A series of quinolone-triazole hybrids were synthesized and evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited MIC values significantly lower than conventional antibiotics .
  • Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication processes .

Q & A

Q. What are the common synthetic routes for preparing N-[2-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-4-amine and its analogs?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogs like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine are synthesized by reacting 4-fluorobenzyl chloride with 1H-1,2,4-triazol-5-thiol under basic conditions (e.g., NaOH or K₂CO₃) to facilitate thioether formation . Microwave-assisted synthesis is also employed to enhance reaction efficiency, reducing time and improving yields compared to conventional methods . Key characterization techniques include ¹H NMR for structural confirmation and elemental analysis for purity validation .

Q. How is the structural integrity of this compound confirmed in experimental settings?

  • Methodological Answer : X-ray crystallography is critical for unambiguous structural determination. For example, monoclinic crystal systems (space group P2₁/c) with lattice parameters (e.g., a = 11.283 Å, b = 7.414 Å, c = 31.087 Å, β = 100.96°) have been reported for similar triazole derivatives, validated using Bruker APEXII CCD diffractometers and SHELX software for refinement . Additional methods include ¹H NMR to identify substituent-specific chemical shifts (e.g., methylthio groups at δ 2.5–3.0 ppm) and mass spectrometry for molecular weight confirmation .

Q. What preliminary biological screening data exist for this compound class?

  • Methodological Answer : Derivatives like 3-((1H-benzimidazol-1-yl)methyl)-4H-1,2,4-triazol-4-amine exhibit antibacterial and antifungal activity (MIC range: 1.5–3.125 µg/mL) against pathogens like Staphylococcus aureus and Candida albicans . Screening protocols involve broth microdilution assays (CLSI guidelines) and comparative analysis against standard drugs (e.g., fluconazole). Structure-activity relationships (SARs) highlight the importance of substituents like trifluoromethyl groups for enhanced lipophilicity and membrane penetration .

Advanced Research Questions

Q. How can computational modeling optimize the design of novel triazole derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations evaluate electronic properties (e.g., HOMO-LUMO energy gaps, dipole moments) to predict reactivity and interaction with biological targets. For (E)-3-(benzylideneamino)-4H-1,2,4-triazol-4-amine, rotational barriers and polarizability were modeled to assess conformational flexibility and binding potential . Software like Gaussian or ORCA is used, with molecular docking (AutoDock Vina) to simulate target binding (e.g., fungal CYP51 enzymes) .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from variations in substituents, assay conditions, or microbial strains. For example, fluorinated benzyl groups enhance activity against Gram-positive bacteria but show reduced efficacy in acidic media . Systematic approaches include:
  • Comparative SAR Analysis : Evaluate substituent effects using libraries with controlled structural variations.
  • Standardized Assays : Replicate studies under CLSI/M07-A9 guidelines to minimize variability.
  • Meta-Analysis : Cross-reference datasets from multiple sources (e.g., PubChem BioAssay) to identify consensus trends .

Q. What strategies are effective in studying metal coordination complexes of this compound?

  • Methodological Answer : Stability constants (log β) for metal complexes (e.g., Cu²⁺) are determined via potentiometric titration at controlled pH (e.g., pH 5.1), with UV-Vis spectroscopy monitoring ligand-metal charge transfer bands. For N-[(E)-pyridine-2-ylmethylidene]-4H-1,2,4-triazol-4-amine, a stability constant of β = 562.34 L·mol⁻¹ was reported, suggesting strong chelation potential . X-ray absorption spectroscopy (XAS) further elucidates coordination geometry .

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